molecular formula C21H19N3O4 B11192200 4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide

4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide

Cat. No.: B11192200
M. Wt: 377.4 g/mol
InChI Key: LAPKVPCIJBYERF-UHFFFAOYSA-N
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Description

4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a nitro group, a pyridine ring, and a benzamide moiety. It is primarily studied for its potential therapeutic applications, particularly in the treatment of infectious diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the core pyridine structure. The process often includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Coupling Reactions: Formation of the pyridine ring and subsequent attachment of the phenoxy group.

    Amidation: Formation of the benzamide moiety through reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The benzamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of 4-amino-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide involves its interaction with specific molecular targets within microbial cells. The nitro group is believed to play a crucial role in its antimicrobial activity, potentially through the generation of reactive nitrogen species that can damage cellular components. The compound may also inhibit key enzymes involved in microbial metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide is unique due to its specific structural features, such as the presence of the nitro group and the phenoxy-pyridine linkage. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

4-nitro-N-[6-(2-propan-2-ylphenoxy)pyridin-3-yl]benzamide

InChI

InChI=1S/C21H19N3O4/c1-14(2)18-5-3-4-6-19(18)28-20-12-9-16(13-22-20)23-21(25)15-7-10-17(11-8-15)24(26)27/h3-14H,1-2H3,(H,23,25)

InChI Key

LAPKVPCIJBYERF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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